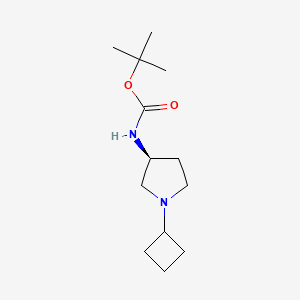
2-Methoxytetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis and spectroscopy might be used .Scientific Research Applications
Nanoparticle Delivery Systems
2-Methoxyestradiol has been investigated for its potential in targeted drug delivery systems. A study prepared nanoparticles of titanium dioxide coated with polyethylene glycol and loaded with 2ME2, aiming to improve the clinical application of this antitumor drug. This approach indicates the potential for using similar compounds like 2-Methoxytetracene in novel drug delivery systems to enhance therapeutic efficacy (León et al., 2017).
Anticancer and Antitumor Effects
Several studies have demonstrated the anticancer and antitumor properties of 2-Methoxyestradiol. For example, it has shown inhibitory effects on angiogenesis and breast cancer cell proliferation in mice. The compound disrupts microtubule function and has been found to suppress tumor growth in vivo, suggesting that similar mechanisms could potentially be explored with 2-Methoxytetracene for cancer treatment (Klauber et al., 1997).
Mechanisms of Action in Cancer Therapy
2-Methoxyestradiol's anticancer activity is partly attributed to its ability to disrupt microtubules, induce apoptosis, and inhibit angiogenesis. It targets both tumor and endothelial cells, indicating a multifaceted mechanism of action against cancer cells. Such insights provide a foundation for researching other methoxy compounds like 2-Methoxytetracene for similar applications (Pribluda et al., 2004).
Pharmacokinetics and Clinical Applications
The pharmacokinetics and clinical applications of 2-Methoxyestradiol have been studied, showing promise in hormone-refractory prostate cancer treatment. Despite challenges related to bioavailability, the compound exhibits anticancer activity, suggesting areas for further research in enhancing the delivery and efficacy of similar compounds (Sweeney et al., 2005).
Potential for Combination Therapies
2-Methoxyestradiol has been combined with other treatments to enhance its anticancer effects, such as using it alongside radiation therapy for non-small-cell lung cancer. This strategy demonstrates the potential for using compounds like 2-Methoxytetracene in combination therapies to achieve better clinical outcomes (Huober et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxytetracene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-19-7-6-15-10-16-8-13-4-2-3-5-14(13)9-17(16)11-18(15)12-19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJQOVSYDSDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxytetracene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


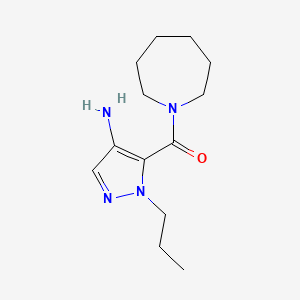
![2-chloro-N-[3-(diethylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2769929.png)

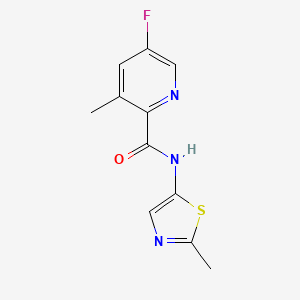
![1-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2769936.png)
![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)
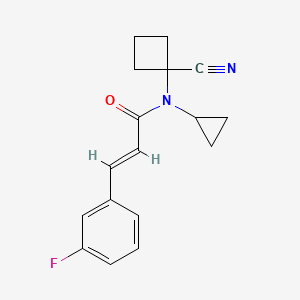
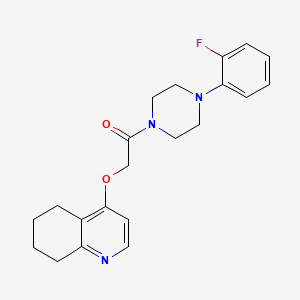

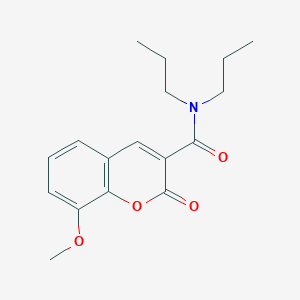
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B2769945.png)
